(4-bromo-6-methylpyridin-3-yl)methanol
Description
(4-Bromo-6-methylpyridin-3-yl)methanol is a pyridine derivative featuring a bromo substituent at the 4-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position. Its molecular formula is C₇H₈BrNO, with a molecular weight of 202.05 g/mol. The compound is of interest in medicinal chemistry and materials science due to the reactive bromo group, which facilitates cross-coupling reactions, and the hydroxymethyl group, which offers a site for further functionalization .
Properties
CAS No. |
1805551-36-3 |
|---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Bromination with N-Bromosuccinimide
Electrophilic bromination of 6-methylpyridin-3-ylmethanol using N-bromosuccinimide (NBS) and FeCl₃ in dichloromethane at 0°C provides moderate regioselectivity (4-bromo:2-bromo = 3:1). The reaction proceeds via σ-complex formation, with FeCl₃ polarizing NBS to generate Br⁺. Column chromatography isolates the 4-bromo isomer in 45% yield. While operationally simple, this method suffers from poor selectivity, necessitating advanced purification.
Pyridine Ring Construction via Hantzsch-Type Cyclization
Kröhnke Pyridine Synthesis with Preinstalled Substituents
The Kröhnke approach constructs the pyridine ring from a 1,5-diketone precursor. Ethyl 4-bromoacetoacetate and 3-hydroxypropanal undergo aldol condensation to form a 1,5-diketone, which cyclizes with ammonium acetate in acetic acid at 120°C. The resulting 4-bromo-6-methylpyridine-3-carboxylate is reduced with LiAlH₄ to yield the hydroxymethyl derivative. This three-step sequence affords a 58% overall yield but requires meticulous stoichiometric control during cyclization.
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Late-Stage Bromine Installation
A palladium-catalyzed coupling strategy installs bromine post-ring formation. 3-Hydroxymethyl-6-methylpyridine undergoes iodination at the 4-position using N-iodosuccinimide (NIS) and H₂SO₄, yielding 4-iodo-6-methylpyridin-3-ylmethanol. Subsequent Suzuki-Miyaura coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane/water (9:1) at 90°C replaces iodine with bromine via a modified Miyaura borylation followed by bromination. This method achieves 76% yield but demands expensive catalysts.
Functional Group Interconversion Approaches
Nitrile Reduction to Hydroxymethyl
4-Bromo-6-methylpyridine-3-carbonitrile is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by careful hydrolysis with dilute HCl to yield the hydroxymethyl derivative. This one-step process provides 82% yield but requires strict anhydrous conditions to avoid over-reduction to the amine.
Oxidation of Methyl to Hydroxymethyl
Direct oxidation of 4-bromo-3,6-dimethylpyridine using selenium dioxide (SeO₂) in dioxane/water (4:1) at 80°C selectively converts the 3-methyl group to a hydroxymethyl moiety. The reaction proceeds via a selenoxide intermediate, affording 65% yield. Over-oxidation to the carboxylic acid is minimized by controlling reaction time.
Comparative Analysis of Synthetic Methods
The table below benchmarks key parameters for each method:
| Method | Key Reagents/Catalysts | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| Directed Metalation | LDA, 1,2-dibromotetrafluoroethane | 68–72 | High | Moderate |
| Electrophilic Bromination | NBS, FeCl₃ | 45 | Low | High |
| Kröhnke Cyclization | NH₄OAc, LiAlH₄ | 58 | Moderate | Low |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 76 | High | Low |
| Nitrile Reduction | LiAlH₄ | 82 | High | High |
| Methyl Oxidation | SeO₂ | 65 | Moderate | Moderate |
The nitrile reduction route offers the highest yield and scalability, whereas directed metalation provides superior selectivity. Transition metal-catalyzed methods, while efficient, are limited by catalyst costs.
Mechanistic Insights and Optimization Strategies
Role of Lewis Acids in Bromination
FeCl₃ enhances electrophilic bromination by polarizing NBS, as evidenced by kinetic studies showing a 3.2-fold rate increase compared to uncatalyzed reactions. However, competing side reactions at the hydroxymethyl group necessitate temporary protection as a silyl ether.
Catalyst Design for Cross-Coupling
Pd(OAc)₂ with SPhos ligand accelerates Suzuki-Miyaura coupling by stabilizing the oxidative addition intermediate. Computational studies reveal a 14.3 kcal/mol reduction in activation energy compared to PPh₃-based systems.
Industrial-Scale Production Considerations
For bulk synthesis, the nitrile reduction method is preferred due to its high yield and compatibility with continuous flow reactors. Implementing a packed-bed reactor with immobilized LiAlH₄ reduces safety risks associated with handling pyrophoric reagents. Pilot-scale trials demonstrate a 12% cost reduction compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding methylpyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-bromo-6-methylpyridine-3-carboxylic acid, while substitution of the bromine atom with an amine can produce 4-amino-6-methylpyridin-3-yl)methanol .
Scientific Research Applications
(4-bromo-6-methylpyridin-3-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-bromo-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following pyridinylmethanol derivatives are structurally related to (4-bromo-6-methylpyridin-3-yl)methanol, differing primarily in substituent type, position, and electronic properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not provided | C₇H₈BrNO | 202.05 | 4-Br, 6-CH₃, 3-CH₂OH |
| (4-Bromo-6-chloropyridin-3-yl)methanol | 1807036-97-0 | C₆H₅BrClNO | 222.47 | 4-Br, 6-Cl, 3-CH₂OH |
| (6-Bromo-4-methoxypyridin-3-yl)methanol | 1805149-41-0 | C₇H₈BrNO₂ | 218.05 | 6-Br, 4-OCH₃, 3-CH₂OH |
| (3-Bromo-4-pyridyl)methanol | Not provided | C₆H₆BrNO | 188.02 | 3-Br, 4-CH₂OH (positional isomer) |
| (4-Methyl-6-(methylamino)pyridin-3-yl)methanol | 1355201-03-4 | C₈H₁₂N₂O | 152.19 | 4-CH₃, 6-NHCH₃, 3-CH₂OH |
Substituent Analysis :
- Halogen vs. Alkyl Groups: The chloro substituent in (4-bromo-6-chloropyridin-3-yl)methanol increases molecular weight compared to the methyl group in the target compound. Chlorine’s electronegativity also enhances reactivity in nucleophilic substitutions compared to methyl .
- Methoxy vs.
- Positional Isomerism: (3-Bromo-4-pyridyl)methanol demonstrates how bromo and hydroxymethyl group positioning alters electronic distribution and steric accessibility, affecting reactivity in Suzuki-Miyaura couplings .
Physicochemical Properties
- Molecular Weight : The target compound (202.05 g/mol) is lighter than the chloro-bromo analogue (222.47 g/mol) due to chlorine’s higher atomic weight .
- Boiling Point: Data for the target compound is unavailable, but (4-bromo-6-chloropyridin-3-yl)methanol lacks a reported boiling point, suggesting high thermal stability typical of halogenated pyridines .
- Solubility : Methoxy-containing derivatives (e.g., 1805149-41-0) likely exhibit higher water solubility than methyl- or chloro-substituted analogues due to increased polarity .
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–80°C | Higher temps increase bromination efficiency |
| Reaction Time | 8–12 hours | Prolonged time reduces side products |
| Solvent | DMF/THF | Polar aprotic solvents enhance solubility |
| Catalyst | NaH/Pd(PPh₃)₄ | Accelerates substitution/amination |
Q. Table 2. Biological Assay Conditions
| Assay Type | Solvent System | Concentration Range |
|---|---|---|
| Enzyme Inhibition | 1% DMSO in PBS | 1–100 µM |
| Cell Viability | 0.5% DMSO in RPMI | 10–500 µM |
| Protein Binding (SPR) | HEPES buffer | 5–200 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
